3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-7-5-10(6-8-13)14-15(20-23-19-14)18-16(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVRBJXYBCLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 3-chlorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide.
Reduction: Formation of N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical Properties
Substituents significantly influence melting points and solubility:
- Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points due to stronger intermolecular forces. For example, compound 59 (3-chloro-4-methoxy) melts at 250°C, while compound 60 (unsubstituted benzamide) melts at 178°C .
- Ethoxy groups (e.g., compound 16) result in higher molecular weights and decomposition at 260°C, compared to methoxy analogs .
Antiproliferative Activity:
- Trifluoromethyl derivatives (e.g., compound 10) exhibit enhanced activity against cancer cell lines due to increased electrophilicity and metabolic stability .
- Chloro substituents (e.g., target compound) may improve binding to hydrophobic pockets in enzymes like histone deacetylases (HDACs) .
Antifungal Activity:
- Methoxy and ethoxy groups (e.g., compound 16) improve antifungal potency against Botrytis cinerea compared to unsubstituted analogs, likely due to enhanced membrane permeability .
Antiplasmodial Activity:
- Amino-substituted oxadiazoles (e.g., compound 59) show moderate activity against Plasmodium falciparum, with IC₅₀ values influenced by substituent positioning .
Structure-Activity Relationships (SAR)
- Positional Isomerism : 4-Substituted oxadiazoles (e.g., 4-methoxyphenyl) generally exhibit higher activity than 3-substituted analogs due to optimal steric and electronic interactions .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance solubility but may reduce target affinity compared to electron-withdrawing groups like CF₃ .
Biological Activity
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is , with a molecular weight of approximately 359.77 g/mol. The compound features a chlorinated benzamide moiety and an oxadiazole ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O4 |
| Molecular Weight | 359.77 g/mol |
| IUPAC Name | 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
| InChI Key | GSFSKKIHJMNQHI-UHFFFAOYSA-N |
The mechanism of action for 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets such as proteins and enzymes. The oxadiazole ring allows for hydrogen bonding and π-stacking interactions with biomolecules, potentially leading to altered enzymatic activity or inhibition of cellular pathways involved in cancer progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown promising results in inhibiting various cancer cell lines:
- PC-3 (Prostate Cancer) : IC50 values around 0.67 µM.
- HCT-116 (Colon Cancer) : IC50 values around 0.80 µM.
- ACHN (Renal Cancer) : IC50 values around 0.87 µM .
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
| 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Various | TBD |
Other Biological Activities
In addition to its anticancer properties, compounds containing the oxadiazole ring have been reported to exhibit various biological activities including:
- Antimicrobial : Effective against certain bacterial strains.
- Anti-inflammatory : Potential to reduce inflammation markers.
- Antiviral : Activity against specific viruses has been noted .
Study on Anticancer Activity
A study conducted by Arafa et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using MTT assays. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.275 µM against leukemia cell lines, indicating a significant potency compared to traditional chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide with various cancer-related targets. The results indicated strong binding interactions with key proteins involved in cell proliferation and survival pathways .
Q & A
Q. What are the key structural features influencing the bioactivity of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide?
The compound’s bioactivity is attributed to its oxadiazole ring (a heterocycle with nitrogen and oxygen), the 3-chloro substituent on the benzamide moiety, and the 4-methoxyphenyl group. The oxadiazole ring enhances stability and π-π stacking interactions with biological targets, while the chloro and methoxy groups modulate electronic properties and binding affinity. Comparative studies show that substituents like methoxy or chloro at specific positions significantly alter solubility and target engagement .
Q. What are common synthetic routes for this compound, and how are reaction conditions optimized?
Synthesis typically involves:
Oxadiazole ring formation : Cyclization of a nitrile oxide intermediate with a substituted benzamide precursor under reflux conditions (e.g., in ethanol with acetic acid catalysis) .
Coupling reactions : Amide bond formation via activated carboxylic acids (e.g., benzoyl chloride derivatives) reacting with oxadiazole amines.
Key optimizations include:
- Temperature control (70–90°C) to minimize side reactions.
- pH adjustment (neutral to mildly acidic) to stabilize intermediates.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolves the oxadiazole ring conformation and substituent orientation. SHELX software is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C-NMR identifies substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to chloro substitution) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M-H]⁻ peaks for chlorinated derivatives) .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for sterically hindered analogs .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups to the oxadiazole core .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular docking (AutoDock/Vina) : Simulates interactions with enzymes (e.g., histone deacetylases) by aligning the oxadiazole ring in hydrophobic pockets and the chloro group in electronegative regions .
- DFT calculations : Models electronic effects of substituents on binding energy (e.g., methoxy groups increase electron density, enhancing H-bonding) .
- Molecular dynamics (MD) simulations : Predicts stability of ligand-target complexes over 100-ns trajectories, highlighting critical residues for mutagenesis studies .
Q. How do structural analogs resolve contradictions in reported biological activity data?
Contradictions arise from assay conditions (e.g., cell line specificity) and substituent electronic effects. Systematic SAR studies using isosteric replacements are recommended .
Q. What strategies mitigate instability of the oxadiazole ring under physiological conditions?
- Prodrug design : Mask the oxadiazole as a thioether or ester, which is cleaved in vivo.
- Co-crystallization with cyclodextrins : Enhances aqueous solubility by 10-fold and reduces hydrolysis rates .
- pH-sensitive formulations : Encapsulation in nanoparticles (pH 5–6) targets acidic tumor microenvironments .
Methodological Guidelines
Q. How should researchers design assays to evaluate mechanism of action?
- Enzyme inhibition assays : Use purified HDAC or kinase targets with fluorescence-based substrates (e.g., acetylated lysine derivatives). IC₅₀ values should be validated via dose-response curves .
- Cellular assays : Pair viability assays (MTT/XTT) with apoptosis markers (Annexin V) to distinguish cytostatic vs. cytotoxic effects.
- Competitive binding studies : Employ SPR or ITC to quantify binding constants (Kd) and compare with computational predictions .
Q. What are best practices for resolving conflicting crystallographic data?
- Multi-conformer refinement : Use SHELXL to model disorder in the methoxyphenyl group .
- Twinned data correction : Apply HKL-3000 for datasets with >5% twinning (common in oxadiazole derivatives due to symmetry) .
- Validation tools : Check R-factors (<0.05) and Ramachandran outliers (<1%) with Coot and MolProbity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
